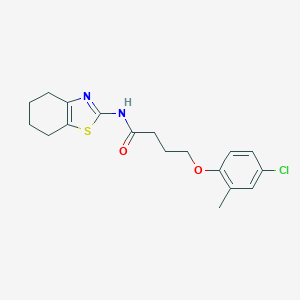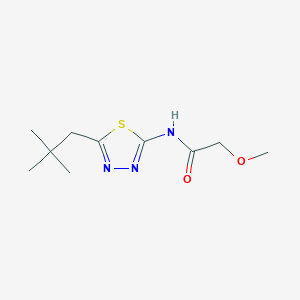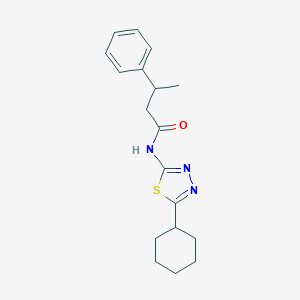
N-(2-chlorobenzyl)-N'-cyclopentylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorobenzyl)-N'-cyclopentylthiourea, also known as D609, is a small molecule inhibitor that has been widely used in scientific research due to its ability to inhibit phosphatidylcholine-specific phospholipase C (PC-PLC) activity. PC-PLC is a key enzyme involved in the metabolism of phospholipids and is known to play a role in various physiological processes, including cell signaling, membrane trafficking, and lipid homeostasis.
Mechanism of Action
N-(2-chlorobenzyl)-N'-cyclopentylthiourea inhibits PC-PLC activity by binding to the active site of the enzyme and preventing the hydrolysis of phosphatidylcholine to produce diacylglycerol and phosphocholine. This inhibition leads to a decrease in the production of diacylglycerol, which is a key signaling molecule involved in various physiological processes.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-N'-cyclopentylthiourea has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of lipid metabolism. Additionally, N-(2-chlorobenzyl)-N'-cyclopentylthiourea has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2-chlorobenzyl)-N'-cyclopentylthiourea in lab experiments is its specificity for PC-PLC inhibition. Additionally, N-(2-chlorobenzyl)-N'-cyclopentylthiourea is relatively inexpensive and easy to use. However, one limitation of using N-(2-chlorobenzyl)-N'-cyclopentylthiourea is its solubility in DMSO, which may limit its use in certain experiments. Additionally, N-(2-chlorobenzyl)-N'-cyclopentylthiourea has been shown to have off-target effects on other enzymes, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the use of N-(2-chlorobenzyl)-N'-cyclopentylthiourea in scientific research. One area of interest is the role of PC-PLC in the development and progression of cancer, and the potential of N-(2-chlorobenzyl)-N'-cyclopentylthiourea as a therapeutic agent for cancer treatment. Additionally, N-(2-chlorobenzyl)-N'-cyclopentylthiourea may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Further studies are needed to fully understand the potential of N-(2-chlorobenzyl)-N'-cyclopentylthiourea in these areas.
Synthesis Methods
N-(2-chlorobenzyl)-N'-cyclopentylthiourea can be synthesized through a simple two-step reaction involving the reaction of chlorobenzyl chloride with cyclopentylamine followed by the reaction of the resulting intermediate with thiourea. The final product is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO).
Scientific Research Applications
N-(2-chlorobenzyl)-N'-cyclopentylthiourea has been widely used in scientific research as a tool to study the role of PC-PLC in various physiological processes. It has been shown to inhibit PC-PLC activity in a dose-dependent manner and has been used to investigate the role of PC-PLC in cell signaling, membrane trafficking, and lipid homeostasis. Additionally, N-(2-chlorobenzyl)-N'-cyclopentylthiourea has been used to study the effects of PC-PLC inhibition on various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases.
properties
Product Name |
N-(2-chlorobenzyl)-N'-cyclopentylthiourea |
|---|---|
Molecular Formula |
C13H17ClN2S |
Molecular Weight |
268.81 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-cyclopentylthiourea |
InChI |
InChI=1S/C13H17ClN2S/c14-12-8-4-1-5-10(12)9-15-13(17)16-11-6-2-3-7-11/h1,4-5,8,11H,2-3,6-7,9H2,(H2,15,16,17) |
InChI Key |
PCPKDGXBGYQAOT-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NC(=S)NCC2=CC=CC=C2Cl |
Canonical SMILES |
C1CCC(C1)NC(=S)NCC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide](/img/structure/B216265.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-methylpentanamide](/img/structure/B216266.png)

![5-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-phenylisoxazole-4-carboxamide](/img/structure/B216270.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B216271.png)


![2-(4-chlorophenoxy)-N-[4-(dipropylsulfamoyl)phenyl]acetamide](/img/structure/B216276.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-(phenylsulfanyl)acetamide](/img/structure/B216278.png)
![N-{4-[(dipropylamino)sulfonyl]phenyl}-4-phenoxybutanamide](/img/structure/B216279.png)


